molecular formula C8H6F3NO2S B6351428 Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate CAS No. 1204234-40-1

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate

Cat. No.: B6351428
CAS No.: 1204234-40-1
M. Wt: 237.20 g/mol
InChI Key: NZWGIICVWNAURG-UHFFFAOYSA-N
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Description

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethylsulfanyl group attached to the pyridine ring, which imparts unique chemical and physical properties. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate typically involves the introduction of the trifluoromethylsulfanyl group to the pyridine ring. One common method is the reaction of 3-chloromethylpyridine-2-carboxylate with trifluoromethylthiol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to enhance efficiency and yield. The process involves the use of a catalyst, such as palladium on carbon, to promote the reaction between the starting materials. The reaction conditions are optimized to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the trifluoromethylsulfanyl group to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethylsulfanyl group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Sodium hydride, dimethylformamide as solvent.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate can be compared with other trifluoromethylpyridine derivatives:

    Methyl 3-(trifluoromethyl)pyridine-2-carboxylate: Lacks the sulfanyl group, resulting in different reactivity and biological activity.

    Methyl 3-(trifluoromethylsulfonyl)pyridine-2-carboxylate: Contains a sulfonyl group instead of a sulfanyl group, leading to different chemical properties and applications.

    Methyl 3-(trifluoromethylthio)pyridine-2-carboxylate: Similar to the sulfanyl derivative but with different oxidation states, affecting its reactivity and stability.

The uniqueness of this compound lies in its specific combination of the trifluoromethylsulfanyl group with the pyridine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-(trifluoromethylsulfanyl)pyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2S/c1-14-7(13)6-5(3-2-4-12-6)15-8(9,10)11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWGIICVWNAURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=N1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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